molecular formula C11H10Cl2F2O2 B14056124 1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14056124
M. Wt: 283.09 g/mol
InChI Key: UIQVEFCAJKIRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a chloromethyl group, and a difluoromethoxy group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.

    Chloromethylation: The aromatic compound undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Formation of Propan-2-one Backbone: The final step involves the formation of the propan-2-one backbone through a series of reactions, including oxidation and chlorination.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one: This compound has a methylthio group instead of a chloromethyl group, which may alter its reactivity and biological activity.

    1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: The presence of a trifluoromethylthio group can significantly impact the compound’s chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10Cl2F2O2

Molecular Weight

283.09 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-4-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)7-2-3-9(17-11(14)15)8(4-7)5-12/h2-4,10-11H,5H2,1H3

InChI Key

UIQVEFCAJKIRHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)F)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.